

Scalable total synthesis of (\pm)-caraphenol A

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Compound of Interest

Compound Name: *Caraphenol A*

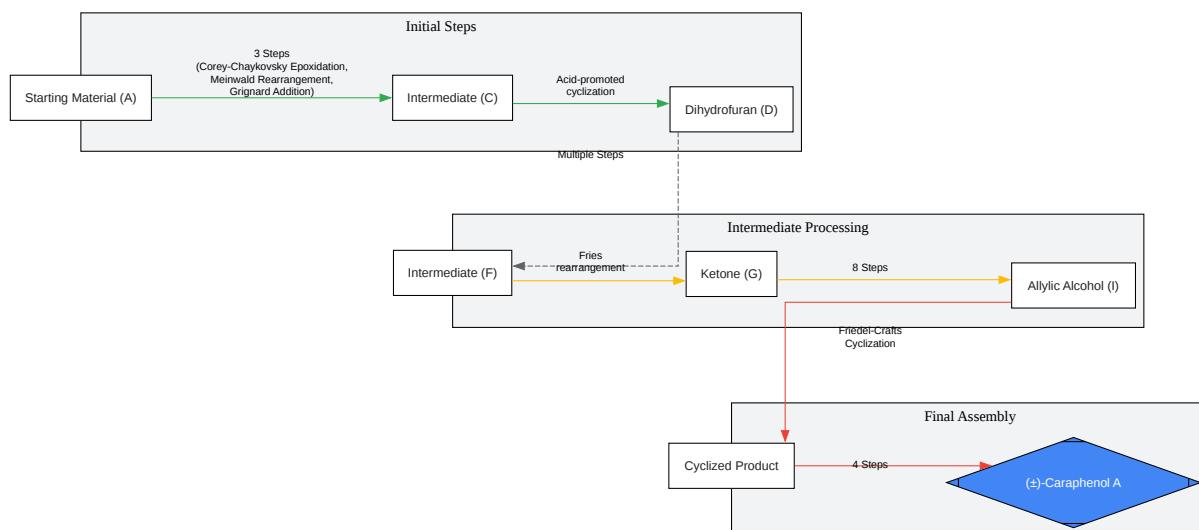
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An efficient and scalable total synthesis of (\pm)-**caraphenol A**, a biologically active trimeric form of resveratrol, has been developed.^[1] This methodology is significant for enabling broader investigation into the biological activities of **caraphenol A**, which has been shown to enhance gene delivery to hematopoietic stem cells.^{[2][3][4]} The synthesis strategy is highlighted by an efficient intramolecular Friedel–Crafts reaction to construct the central nine-membered carbocycle, achieving an average yield of 89.5% per step.^[1]

Overall Synthetic Strategy

The synthesis begins with readily available starting materials and proceeds through a sequence of key transformations, including a Corey–Chaykovsky epoxidation, Meinwald rearrangement, Grignard addition, and an acid-promoted cyclization to form a dihydrofuran intermediate.^[1] A subsequent Fries rearrangement followed by an eight-step sequence leads to the crucial allylic alcohol precursor.^[1] The key step is the intramolecular Friedel–Crafts cyclization of this precursor to form the nine-membered ring, which is the core of the **caraphenol A** structure.^[1]

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Caption: Overall synthetic workflow for **(±)-caraphenol A**.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the scalable synthesis of **(±)-caraphenol A**.

Step Number	Transformation Sequence	Key Reagents & Conditions	Combined Yield (%)
1	Starting Material → Intermediate C	1. Me_3Si , n-BuLi2. ZnI ₂ 3. Grignard Reagent B	74% (over 3 steps)
2	Intermediate C → Dihydrofuran D	Acid-promoted cyclization	Not specified
3	Dihydrofuran D → Ketone G	1. Multiple steps to F2. Fries Rearrangement	80% (over 3 steps from D)
4	Ketone G → Allylic Alcohol I	Eight synthetic steps	81% (over 3 of the 8 steps)
5	Allylic Alcohol I → Cyclized Product	1. MsOH (72 equiv), THF, 50 °C, 45 min2. OsO ₄ , NMO	73% (over 2 steps)
6	Cyclized Product → (±)-Caraphenol A	1. NaIO_4 2. Reagent B3. H_2 , Pd/C; then HCl	Not specified

Yields are as reported in the literature synopsis.[\[1\]](#)

Key Experimental Protocols

Protocol 1: Formation of Dihydrofuran D

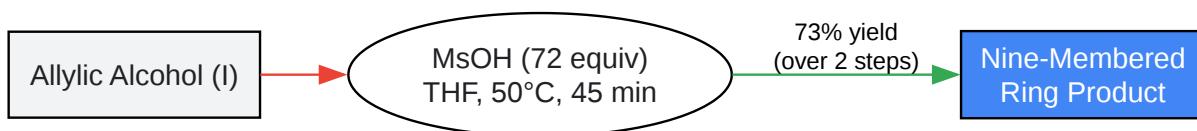
This multi-step sequence begins from a readily prepared starting material and involves epoxidation, rearrangement, and addition reactions to set the stage for dihydrofuran formation.

- Corey-Chaykovsky Epoxidation: The initial aldehyde (A) is treated with trimethylsulfonium iodide (Me_3SI) and n-butyllithium (n-BuLi) to form an epoxide.
- Meinwald Rearrangement: The epoxide is rearranged using a Lewis acid such as zinc iodide (ZnI₂).

- Grignard Addition: A Grignard reagent is added to the rearranged intermediate to yield compound C.
- Acid-Promoted Cyclization: Treatment of compound C with acid promotes the cyclization to furnish the dihydrofuran intermediate D. This sequence proceeds with a 74% yield over the first three steps.[1]

Protocol 2: Key Friedel-Crafts Cyclization

This is the crucial step for constructing the nine-membered ring of **caraphenol A**. The protocol involves the acid-mediated cyclization of the advanced allylic alcohol intermediate I.



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Caption: Workflow for the key Friedel-Crafts cyclization step.

- Reaction Setup: To a solution of the allylic alcohol precursor (I) in tetrahydrofuran (THF), add 72 equivalents of methanesulfonic acid (MsOH).
- Reaction Execution: Heat the reaction mixture to 50 °C and stir for 45 minutes.
- Workup and Subsequent Steps: Upon completion, the reaction is worked up. The resulting product is then subjected to dihydroxylation with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO).
- Yield: This two-step sequence from allylic alcohol I provides the cyclized and dihydroxylated product in a 73% yield.[1]

Conclusion

The detailed protocols outlined provide a robust and scalable pathway to **(±)-caraphenol A**. The strategic use of a late-stage intramolecular Friedel-Crafts cyclization allows for the efficient construction of the complex nine-membered ring system.[1] This synthetic route is crucial for

providing sufficient quantities of **caraphenol A** and its analogues for further investigation into their therapeutic potential, particularly in the field of gene therapy.[5][6][7]

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